molecular formula C19H25N7O7 B2793131 N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide CAS No. 450346-16-4

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide

Cat. No.: B2793131
CAS No.: 450346-16-4
M. Wt: 463.451
InChI Key: SENKRBPHFSHZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hydrazine-linked hybrid molecule featuring a 6-amino-5-nitropyrimidine core conjugated to a 3,4,5-triethoxybenzamide group via a carbonylhydrazinyl-oxoethyl bridge.

Properties

IUPAC Name

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-3,4,5-triethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O7/c1-4-31-12-7-11(8-13(32-5-2)16(12)33-6-3)19(28)21-9-14(27)24-25-18-15(26(29)30)17(20)22-10-23-18/h7-8,10H,4-6,9H2,1-3H3,(H,21,28)(H,24,27)(H3,20,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENKRBPHFSHZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and possible therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C13H19N7O4C_{13}H_{19}N_{7}O_{4} and a molecular weight of 331.29 g/mol. Its structure features a hydrazine moiety linked to a benzamide and a nitropyrimidine ring, which are known for their biological activities.

Property Details
Molecular FormulaC₁₃H₁₉N₇O₄
Molecular Weight331.29 g/mol
CAS Number450346-02-8
Functional GroupsHydrazine, Amide, Nitro, Ethoxy

The biological activity of this compound is hypothesized to involve interactions with various biological targets such as enzymes and receptors. The nitropyrimidine component is particularly significant as it has been associated with antiviral and anticancer activities.

Preliminary studies suggest that the compound may inhibit specific viral replication pathways, making it a candidate for antiviral drug development. Its structural components indicate potential efficacy against viral infections, including HIV.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antiviral Activity : The compound shows promise in inhibiting HIV replication. Similar structures have been shown to interact with viral proteins effectively.
  • Antitumor Activity : The presence of the nitropyrimidine moiety suggests potential applications in oncology. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : The hydrazine and benzamide groups may facilitate interactions with various enzymes involved in disease progression.

Case Studies and Experimental Findings

A review of literature reveals several studies focusing on the biological activity of related compounds:

  • Antiviral Studies : Research has shown that derivatives containing the nitropyrimidine core can inhibit viral proteins. For instance, compounds similar to this compound were tested for their ability to inhibit HIV protease and reverse transcriptase.
    Compound Activity EC50 (μM)
    N-(2-(Benzylamino)-2-oxoethyl)benzamideAntiviral (HIV)0.1 ± 0.01
    N-(4-methylphenyl)-6-amino-pyrimidin-4-carboxamideCytotoxic against cancer cells5 - 10
  • Antitumor Activity : In vitro studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of cell cycle regulators.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Starting Materials : The synthesis begins with readily available hydrazines and benzamides.
  • Reaction Conditions : Key parameters include temperature control, solvent choice (such as dimethylformamide), and reaction time to optimize yield and purity.
  • Analytical Techniques : Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound Name (Reference) Core Structure Substituents/R-Groups Key Functional Groups
Target Compound Pyrimidine-Benzamide 3,4,5-Triethoxybenzamide; 5-nitro-6-amino pyrimidine Hydrazinyl-oxoethyl bridge
Compound 4a () Furan-Benzamide 3-Hydroxybenzoyl; 3,4,5-trimethoxybenzamide Acryloyl-hydrazinyl linker
Compound 5 () Quinolinyloxy-Benzamide Furan-2-yl; 3,4,5-trimethoxybenzamide Hydrazinyl-oxoethyl bridge
Compound 6b () Cyanoaryl-Benzamide 4-Cyanophenyl; 3,4,5-trimethoxybenzamide Acryloyl-hydrazinyl linker
Physicochemical Properties

Table 2: Physicochemical Data of Analogues

Compound (Reference) Yield (%) Melting Point (°C) Molecular Formula Spectral Confirmation (1H/13C NMR, MS)
Target Compound N/A N/A C₂₂H₂₈N₇O₈ Not reported in evidence
Compound 1f () 70.7 198–200 C₃₃H₂₈F₃N₅O₄S ESI-MS: 667.9 [M−2HCl+H]⁺
Compound 5 () 62 249–251 C₂₈H₂₆N₄O₈ 1H-NMR: δ 8.62 (s, 1H, quinoline)
Compound 6d () N/A 206–208 C₃₉H₄₁N₅O₁₁ 13C-NMR: δ 168.2 (C=O)
  • Solubility: The nitro and amino groups on the pyrimidine ring may improve aqueous solubility relative to purely aromatic analogs (e.g., ) .

Q & A

Basic: What are the optimal synthetic routes for preparing N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide?

Methodological Answer:
The synthesis involves multi-step reactions starting from hydrazine derivatives and functionalized benzamides. Key steps include:

  • Hydrazone formation : Reacting 6-amino-5-nitropyrimidin-4-yl hydrazine with a carbonyl-containing intermediate (e.g., glyoxylic acid derivatives) under reflux conditions (100°C, 4–6 hours) in ethanol or methanol .
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the hydrazone intermediate with 3,4,5-triethoxybenzoyl chloride. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
  • Recrystallization : Final purification is achieved using methanol or ethanol, with yields typically ranging from 60–75% .

Basic: How can the structure of this compound be confirmed after synthesis?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic and analytical techniques:

  • NMR : Key peaks in 1H^1H-NMR include:
    • δ 8.2–8.5 ppm (pyrimidine protons),
    • δ 6.8–7.2 ppm (aromatic protons from benzamide),
    • δ 4.0–4.2 ppm (triethoxy methylene groups) .
  • IR : Stretching bands at 1680–1700 cm1^{-1} (C=O of amide and hydrazone) and 3200–3350 cm1^{-1} (N-H stretches) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values within ±0.3% .

Advanced: What crystallographic challenges arise during structural refinement of this compound, and how are they resolved?

Methodological Answer:
Crystallographic refinement may encounter:

  • Disordered solvent molecules : Use SQUEEZE in PLATON to model electron density .
  • Twinning : Apply the TWIN law in SHELXL to refine data with overlapping reflections .
  • High thermal motion in flexible groups : Restrain anisotropic displacement parameters (ADPs) for triethoxybenzamide moieties using ISOR and SIMU commands in SHELXL .

Advanced: How can the biological activity of this compound be systematically evaluated?

Methodological Answer:
Biological evaluation involves:

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC50_{50} determination after 48-hour exposure. Include positive controls (e.g., doxorubicin) .
  • Antimicrobial testing : Perform broth microdilution assays against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal strains (C. albicans) with MIC values reported .
  • DNA binding studies : Use UV-Vis titration or ethidium bromide displacement assays to quantify binding constants (KbK_b) .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:
Stability assessment includes:

  • Thermal stress testing : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Degradation products are identified using LC-MS .
  • Photostability : Expose to UV light (254 nm) for 24 hours. Quantify decomposition using 1H^1H-NMR integration of key proton signals .

Advanced: What computational methods are suitable for modeling this compound’s interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) .
  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., DNA gyrase or topoisomerase II). Validate with MD simulations (NAMD, 100 ns) to assess binding stability .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:
SAR optimization involves:

  • Substituent variation : Synthesize analogs with modified ethoxy groups (e.g., methoxy, propoxy) or nitro-to-amine reductions on the pyrimidine ring .
  • Bioisosteric replacement : Replace the hydrazone linker with thiosemicarbazone or Schiff base moieties. Test cytotoxicity and logPP values to correlate hydrophobicity with activity .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Discovery Studio. Prioritize analogs with aligned features .

Advanced: What analytical methods are critical for validating purity in complex matrices?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (60:40 acetonitrile/0.1% TFA in water). Detect at λ = 254 nm; retention time ~8.2 minutes .
  • LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode for quantification (m/z 520.2 → 305.1) .
  • X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.